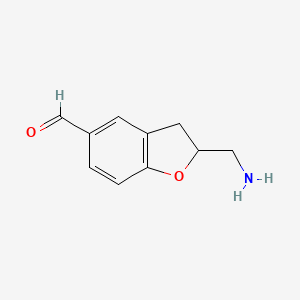

2-(Aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

CAS No.:

Cat. No.: VC17666888

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde |

| Standard InChI | InChI=1S/C10H11NO2/c11-5-9-4-8-3-7(6-12)1-2-10(8)13-9/h1-3,6,9H,4-5,11H2 |

| Standard InChI Key | TUFXGCURFTYFQB-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=C1C=C(C=C2)C=O)CN |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(aminomethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde, reflects its structural complexity. The benzofuran ring system consists of a fused benzene and furan ring, with partial saturation at the 2,3-positions. Key functional groups include:

-

Aldehyde group (-CHO) at the 5-position, which is highly reactive in condensation and nucleophilic addition reactions.

-

Aminomethyl group (-CHNH) at the 2-position, providing a primary amine for further derivatization.

The three-dimensional conformation of the molecule influences its reactivity and interactions with biological targets. Computational studies predict a planar benzofuran ring with the aldehyde and aminomethyl groups oriented perpendicular to the ring plane, minimizing steric hindrance .

Table 1: Key Molecular Properties

Synthesis and Manufacturing

Optimization Challenges

Key challenges in synthesis include:

-

Regioselectivity: Ensuring functionalization occurs exclusively at the 2- and 5-positions.

-

Stability of the Aldehyde Group: Preventing oxidation or side reactions during amination steps .

Physicochemical Properties

Thermal Stability

The compound’s estimated boiling point of 277.5±19.0 °C suggests moderate thermal stability, making it suitable for reactions requiring elevated temperatures. The flash point of 133.2±15.1 °C indicates a low fire hazard under standard laboratory conditions.

Solubility and Partitioning

-

LogP: Predicted logP of 1.71 implies moderate lipophilicity, favoring membrane permeability in biological systems.

-

Aqueous Solubility: Limited solubility in water due to the nonpolar benzofuran core but enhanced by the polar aldehyde and amine groups.

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in:

-

Nucleophilic Additions: Formation of imines with amines or hydrazones with hydrazines.

-

Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols .

Aminomethyl Group Reactivity

The primary amine can undergo:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Schiff Base Formation: Condensation with carbonyl compounds.

Table 2: Common Reactions and Applications

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Reductive Amination | NaBH₃CN, RCHO | Secondary amine derivatives |

| Grignard Addition | RMgX | Alcohol intermediates |

| Cross-Coupling | Pd catalysts, aryl halides | Biaryl motifs for drug discovery |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Anticancer Agents: Functionalization with cytotoxic moieties (e.g., platinum complexes).

-

Antidepressants: Incorporation into serotonin reuptake inhibitors.

Material Science

Conjugated benzofuran-aldehyde polymers exhibit luminescent properties, applicable in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume